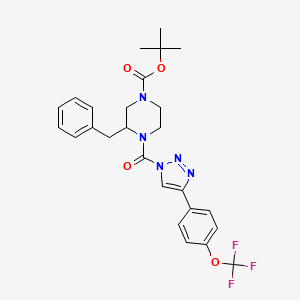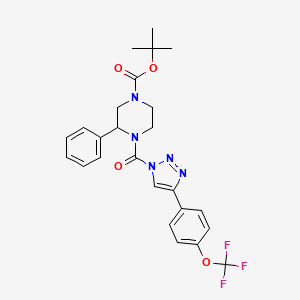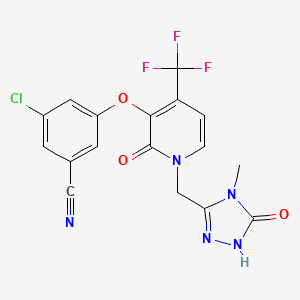
E6446 (dihydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
E6446 dihydrochloride is a novel synthetic antagonist for nucleic acid-sensing TLRs . It potently suppresses DNA stimulation of HEK:TLR9 cells with an IC50 of 10 nM .
Synthesis Analysis
E6446 was identified as a novel SCD1 inhibitor through a high-throughput virtual screen . It significantly inhibited adipogenic differentiation and hepatic lipogenesis via SCD1-ATF3 signaling .Molecular Structure Analysis
E6446 dihydrochloride is an orally active TLR7/9 inhibitor with anti-inflammatory activity . It is also known as a potent SCD1 inhibitor .Chemical Reactions Analysis
E6446 dihydrochloride is a specific Toll-like receptor 9 inhibitor . It is orally bioavailable (20%) and has high volumes of distribution in mice (95.9 l/kg) .Physical And Chemical Properties Analysis
E6446 dihydrochloride is a potent and orally active TLR7 and TLR9 antagonist . It is also a potent SCD1 inhibitor (KD: 4.61 μM), significantly inhibiting adipogenic differentiation and hepatic lipogenesis through SCD1-ATF3 signaling .Applications De Recherche Scientifique
Toll-Like Receptor (TLR) Antagonist
E6446 dihydrochloride is a potent and orally active antagonist of TLR7 and TLR9 . These receptors play a crucial role in the innate immune system, recognizing pathogen-associated molecular patterns and initiating immune responses. By acting as an antagonist, E6446 dihydrochloride can help to modulate these responses, which may be beneficial in conditions characterized by excessive or inappropriate immune activation.
Inflammatory Response Research
The compound is used in the research of deleterious inflammatory responses . By inhibiting TLR7 and TLR9, E6446 dihydrochloride can potentially reduce inflammation, making it a valuable tool in the study of inflammatory diseases.
Stearoyl-CoA Desaturase (SCD1) Inhibitor
E6446 dihydrochloride is also a potent inhibitor of SCD1 . SCD1 is an enzyme involved in fatty acid metabolism, and its inhibition can significantly affect adipogenic differentiation and hepatic lipogenesis. This makes E6446 dihydrochloride useful in studying metabolic disorders.
Adipogenic Differentiation Research
The compound significantly inhibits adipogenic differentiation through SCD1-ATF3 signaling . This makes it a valuable tool in the study of obesity and other conditions characterized by abnormal fat cell differentiation.
Hepatic Lipogenesis Research
E6446 dihydrochloride is used in the research of hepatic lipogenesis . By inhibiting SCD1, it can significantly affect the process of lipid production in the liver, which is a key factor in the development of fatty liver disease.
Non-Alcoholic Fatty Liver Disease (NAFLD) Research
The compound improves liver pathology in high-fat diet (HFD)-fed mice and may be useful in the study of non-alcoholic fatty liver disease (NAFLD) . By inhibiting hepatic lipogenesis, E6446 dihydrochloride can potentially reduce the accumulation of fat in the liver, a hallmark of NAFLD.
Mécanisme D'action
Target of Action
E6446 dihydrochloride is a potent and orally active antagonist of Toll-like Receptors 7 and 9 (TLR7 and TLR9) . These receptors play a crucial role in the immune response, and their activation can lead to various immune-mediated inflammatory diseases . E6446 dihydrochloride is also a potent inhibitor of Stearoyl-Coenzyme A Desaturase 1 (SCD1) , which is abundantly expressed in liver and adipose tissue and plays a significant role in hepatic lipogenesis and adipogenesis .
Mode of Action
E6446 dihydrochloride interacts with its targets in a specific manner. It effectively inhibits the activation of human and mouse TLR9 and suppresses TLR9-DNA interaction in vitro . It also significantly inhibits adipogenic differentiation and hepatic lipogenesis through SCD1-ATF3 signaling .
Biochemical Pathways
E6446 dihydrochloride affects the biochemical pathways associated with its targets. It significantly inhibits adipogenic differentiation and hepatic lipogenesis via the SCD1-ATF3 signaling pathway . This inhibition leads to a decrease in the overaccumulation of lipids in the liver, a condition associated with nonalcoholic fatty liver disease (NAFLD) .
Pharmacokinetics
The pharmacokinetic properties of E6446 dihydrochloride contribute to its bioavailability and efficacy. It is orally bioavailable (20%) and has high volumes of distribution in mice (95.9 l/kg) .
Result of Action
The molecular and cellular effects of E6446 dihydrochloride’s action are significant. It effectively inhibits adipogenic differentiation and hepatic lipogenesis . Additionally, it significantly decreases hepatic steatosis, hepatic lipid droplet accumulation, and insulin resistance in high-fat diet (HFD)-fed mice .
Action Environment
The action, efficacy, and stability of E6446 dihydrochloride can be influenced by environmental factors. For instance, its effectiveness in reducing hepatic steatosis and insulin resistance has been observed in the context of a high-fat diet
Safety and Hazards
Orientations Futures
E6446 dihydrochloride improves liver pathology in high-fat diet (HFD)-fed mice and may be useful in the study of non-alcoholic fatty liver disease (NAFLD) . It can serve as a new, safe, and highly effective anti-NAFLD agent for future clinical use . It also provides a molecular basis for the future development of SCD1 inhibitors that inhibit both adipogenic differentiation and hepatic lipogenesis .
Propriétés
IUPAC Name |
6-(3-pyrrolidin-1-ylpropoxy)-2-[4-(3-pyrrolidin-1-ylpropoxy)phenyl]-1,3-benzoxazole;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N3O3.2ClH/c1-2-14-29(13-1)17-5-19-31-23-9-7-22(8-10-23)27-28-25-12-11-24(21-26(25)33-27)32-20-6-18-30-15-3-4-16-30;;/h7-12,21H,1-6,13-20H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQOUZINBHKWGGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCOC2=CC=C(C=C2)C3=NC4=C(O3)C=C(C=C4)OCCCN5CCCC5.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37Cl2N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
E6446 (dihydrochloride) | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

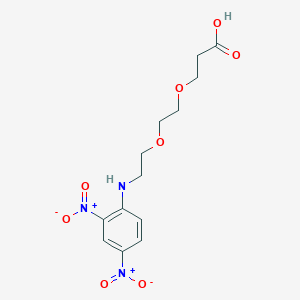



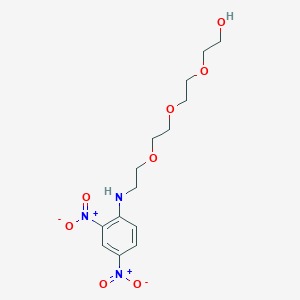
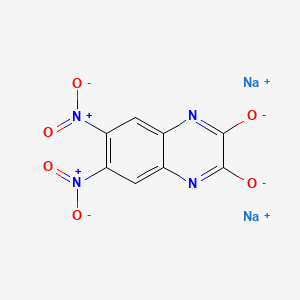

![1-[1-[3-Chloro-4-[2-chloro-4-(trifluoromethoxy)phenoxy]pyridin-2-yl]piperidin-4-yl]-3-pyridin-3-ylthiourea](/img/structure/B607176.png)
